2-(Azepan-2-yl)-1-(thiophen-2-yl)ethanone
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Overview
Description
2-(Azepan-2-yl)-1-(thiophen-2-yl)ethanone: is an organic compound that features a seven-membered azepane ring and a thiophene ring connected by an ethanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-2-yl)-1-(thiophen-2-yl)ethanone typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction of a suitable precursor, such as a linear amine.
Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated precursor.
Ethanone Bridge Formation: The final step involves the formation of the ethanone bridge, which can be achieved through a Friedel-Crafts acylation reaction using an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these reactions are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the ethanone bridge, converting it to an alcohol.
Substitution: The azepane ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Functionalized azepane derivatives.
Scientific Research Applications
2-(Azepan-2-yl)-1-(thiophen-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2-(Azepan-2-yl)-1-(thiophen-2-yl)ethanone depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Material Properties: In materials science, the compound’s unique structural features contribute to its electronic and mechanical properties, making it suitable for use in advanced materials.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-2-yl)-1-(thiophen-2-yl)ethanone: Similar structure but with a six-membered piperidine ring instead of the seven-membered azepane ring.
2-(Azepan-2-yl)-1-(furan-2-yl)ethanone: Similar structure but with a furan ring instead of the thiophene ring.
Uniqueness
2-(Azepan-2-yl)-1-(thiophen-2-yl)ethanone is unique due to the combination of the azepane and thiophene rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific electronic or structural characteristics.
Properties
IUPAC Name |
2-(azepan-2-yl)-1-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c14-11(12-6-4-8-15-12)9-10-5-2-1-3-7-13-10/h4,6,8,10,13H,1-3,5,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWVALNCYUJVCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)CC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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